An In-depth Technical Guide to N-Hexyl-D13-amine: Properties, Synthesis, and Application
An In-depth Technical Guide to N-Hexyl-D13-amine: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern analytical chemistry and drug development, stable isotope-labeled compounds are indispensable tools. N-Hexyl-D13-amine, a deuterated analog of n-hexylamine, serves as a prime example of such a critical reagent. Its utility, particularly as an internal standard in mass spectrometry-based quantification, stems from the subtle yet significant alteration in its mass without a substantial change in its chemical behavior. This guide provides a comprehensive overview of the chemical and physical properties of N-Hexyl-D13-amine, its synthesis, and its practical application in a laboratory setting. By delving into the causality behind experimental choices and providing detailed protocols, this document aims to equip researchers with the knowledge to effectively and safely utilize this valuable compound.
Core Chemical and Physical Properties
N-Hexyl-D13-amine is a saturated primary amine where all thirteen hydrogen atoms on the hexyl chain have been replaced with deuterium. This isotopic substitution is the key to its utility in analytical applications.
| Property | N-Hexyl-D13-amine | n-Hexylamine (for comparison) |
| Molecular Formula | C₆D₁₃H₂N | C₆H₁₅N[1] |
| Molecular Weight | 114.27 g/mol | 101.19 g/mol [1] |
| CAS Number | 352438-81-4 | 111-26-2[1] |
| Appearance | Colorless liquid | Colorless liquid[1] |
| Odor | "Fishy", ammonia-like | "Fishy", ammonia-like[1] |
| Density | ~0.77 g/cm³ | 0.77 g/cm³[1] |
| Boiling Point | ~131.5 °C | 131.5 °C[1] |
| Melting Point | ~-23 °C | -23.4 °C[1] |
| Solubility in Water | 12 g/L (at 20 °C) (estimated) | 12 g/L (at 20 °C)[1] |
| Solubility in Organic Solvents | Soluble in methanol, dichloromethane, acetone, ethanol | Soluble in methanol, dichloromethane, acetone, ethanol[1] |
| Isotopic Purity | Typically ≥98 atom % D | Not applicable |
| Chemical Purity | Typically ≥97% | Not applicable |
Note: Some physical properties for N-Hexyl-D13-amine are estimated based on its non-deuterated counterpart, as the isotopic substitution has a minimal effect on these macroscopic properties.
The primary distinction lies in the molecular weight, which is a direct consequence of the 13 deuterium atoms. This mass difference is fundamental to its application as an internal standard in mass spectrometry, allowing for its differentiation from the non-labeled analyte.
Synthesis and Isotopic Labeling
The synthesis of N-Hexyl-D13-amine is typically achieved through methods that ensure high isotopic incorporation. While specific proprietary methods may vary, a common and logical approach is the reductive amination of a deuterated aldehyde.
Proposed Synthesis Workflow: Reductive Amination
A plausible and efficient method for synthesizing N-Hexyl-D13-amine involves the reductive amination of a commercially available deuterated precursor, such as hexanal-d12, with ammonia, followed by reduction. The use of a deuterated reducing agent can also be employed to introduce deuterium at the alpha-position to the nitrogen.
Caption: Proposed synthesis of N-Hexyl-D13-amine via reductive amination.
Detailed Experimental Protocol (Proposed)
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Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hexanal-d12 (1.0 eq) in an appropriate solvent such as methanol. Add a solution of ammonia in methanol (e.g., 7N, 1.5 eq). Stir the reaction mixture at room temperature for 2-4 hours to form the corresponding deuterated imine. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.2 eq) portion-wise. Allow the reaction to slowly warm to room temperature and stir for an additional 12-18 hours. Sodium triacetoxyborohydride is another mild and selective reducing agent suitable for this transformation.[2]
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Work-up and Purification: Quench the reaction by the slow addition of water. Adjust the pH to >11 with a strong base (e.g., 2M NaOH). Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: The crude N-Hexyl-D13-amine can be purified by fractional distillation under reduced pressure to yield the final product as a colorless liquid.
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Characterization: The final product should be characterized to confirm its identity and purity. This includes:
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Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the absence of protons on the hexyl chain and ²H NMR to confirm the presence of deuterium.
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Applications in Research and Drug Development
The primary application of N-Hexyl-D13-amine is as an internal standard for the quantitative analysis of n-hexylamine or related primary amines by mass spectrometry.
The Role of an Internal Standard
In quantitative mass spectrometry, particularly when analyzing complex biological matrices, an internal standard is crucial for accurate and precise results. The ideal internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects.[3] By adding a known amount of the internal standard to every sample, calibration standard, and quality control sample, any variations in sample preparation, injection volume, or instrument response can be normalized.
Caption: Workflow for quantitative analysis using an internal standard.
Advantages of N-Hexyl-D13-amine as an Internal Standard
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Co-elution: Due to its identical chemical structure, N-Hexyl-D13-amine has nearly the same retention time as n-hexylamine in liquid chromatography, ensuring that both compounds experience the same matrix effects at the time of elution.
-
Similar Ionization Efficiency: The ionization efficiency of N-Hexyl-D13-amine is very similar to that of n-hexylamine in electrospray ionization (ESI), leading to a consistent response ratio.
-
Mass Differentiation: The mass difference of 13 Da allows for easy differentiation between the analyte and the internal standard in the mass spectrometer.
Analytical Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A detailed protocol for the quantification of a hypothetical primary amine analyte using N-Hexyl-D13-amine as an internal standard is provided below. This method is based on common practices for the analysis of small molecules in biological matrices.[4]
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte and N-Hexyl-D13-amine (internal standard, IS) in methanol.
-
From these stock solutions, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution in methanol:water (50:50, v/v).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A (see below) and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating small amines.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM):
-
Analyte (n-Hexylamine): Precursor ion (Q1): m/z 102.2 → Product ion (Q3): m/z 85.2 (loss of NH₃).
-
Internal Standard (N-Hexyl-D13-amine): Precursor ion (Q1): m/z 115.3 → Product ion (Q3): m/z 96.3 (loss of NH₂D). Note: The exact product ion may vary, and optimization is required.
-
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation and purity assessment of N-Hexyl-D13-amine.
-
¹H NMR: The ¹H NMR spectrum of N-Hexyl-D13-amine is expected to be very simple. The signals corresponding to the hexyl chain (typically in the range of 0.8-2.7 ppm for n-hexylamine) will be absent due to the replacement of protons with deuterium. A broad singlet corresponding to the two protons of the amine group (-NH₂) will be present, although its chemical shift can be variable and it may exchange with residual water in the NMR solvent.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the six carbon atoms of the hexyl chain. Due to the coupling with deuterium (spin I=1), these signals will appear as multiplets.
-
²H NMR: Deuterium NMR is the most direct method to confirm deuteration.[5] The ²H NMR spectrum of N-Hexyl-D13-amine would show signals corresponding to the different deuterium environments along the hexyl chain. The chemical shifts in ²H NMR are identical to those in ¹H NMR.[6]
Isotopic Stability
The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[7] This increased bond strength makes the deuterium labels on the hexyl chain of N-Hexyl-D13-amine highly stable under typical analytical conditions, including a wide range of pH and temperatures. Back-exchange of the deuterium atoms on the carbon backbone with protons from the solvent is generally not a concern under normal storage and use. The protons on the amine group, however, are readily exchangeable with deuterium in the presence of deuterated solvents like D₂O.
Safety and Handling
Based on the SDS for n-Hexylamine: [8]
-
Hazards: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Toxic to aquatic life with long-lasting effects.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Keep away from heat, sparks, and open flames. Keep the container tightly closed. Ground/bond container and receiving equipment. Use non-sparking tools.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as acids and strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
Hexylamine. In Wikipedia; 2023. [Link]
-
PubChem. Hexylamine. National Center for Biotechnology Information. [Link]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
-
Organic Syntheses. N,N-Dimethylcyclohexylamine. [Link]
-
Wikipedia. Deuterium NMR. [Link]
-
Magritek. Deuterium (2H) measurements on a Spinsolve benchtop NMR system. [Link]
-
Török, B.; Török, M. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules2022 , 27 (3), 701. [Link]
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Xiong, Z.; Luan, H.; Xu, P.; Liu, T.; Wang, Y.; Zhang, Z. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. J. Chromatogr. B2021 , 1179, 122888. [Link]
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